

An In-depth Technical Guide to the Molecular Structure of 3-Ethoxypentane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of **3-Ethoxypentane** (CAS No: 36749-13-0). The information is intended to support research, development, and quality control activities where this compound is of interest.

Molecular Structure and Properties

3-Ethoxypentane, also known as diethyl carbinol ethyl ether, is a simple aliphatic ether. Its molecular structure consists of a pentane chain with an ethoxy group attached to the third carbon atom. This symmetrical arrangement of ethyl groups around the central methine carbon influences its physical and spectroscopic properties.

Chemical Identifiers

Identifier	Value
IUPAC Name	3-ethoxypentane[1]
CAS Number	36749-13-0[1]
Molecular Formula	C7H16O[1]
Canonical SMILES	CCC(CC)OCC[1]
InChl Key	BMAINLNHNVARHJ-UHFFFAOYSA-N[1]



Physicochemical Properties

A summary of the key physicochemical properties of **3-Ethoxypentane** is presented below.

Property	Value
Molecular Weight	116.20 g/mol [1]
Boiling Point	109 °C at 760 mmHg[2]
Melting Point	-95.35 °C (estimate)[2]
Density	0.77 g/cm ³ [2]
Refractive Index	1.395[2]
Flash Point	9 °C[2]
XLogP3	2.3[1]
Hydrogen Bond Donor Count	0[1]
Hydrogen Bond Acceptor Count	1[1]

Experimental Protocols Synthesis via Williamson Ether Synthesis

A common and effective method for the preparation of **3-Ethoxypentane** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of **3-Ethoxypentane**, 3-pentanol is the precursor alcohol.

Reaction Scheme:

Figure 1: Williamson Ether Synthesis of **3-Ethoxypentane**.

Detailed Methodology:

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a
magnetic stirrer, a reflux condenser, and a nitrogen inlet, a suspension of sodium hydride
(NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) is prepared under a
nitrogen atmosphere. 3-Pentanol is then added dropwise to the suspension at 0 °C. The



reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 3-pentoxide.

- Ether Formation: A solution of a primary ethyl halide, such as ethyl bromide or ethyl iodide, in anhydrous THF is added dropwise to the freshly prepared alkoxide solution at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Work-up and Purification: Upon completion, the reaction is cooled to room temperature and
 quenched by the careful addition of water. The aqueous layer is separated and the organic
 layer is washed with brine, dried over anhydrous magnesium sulfate, and filtered. The
 solvent is removed under reduced pressure. The crude 3-Ethoxypentane is then purified by
 fractional distillation to yield the final product.

Spectroscopic Data

The structural elucidation and purity assessment of **3-Ethoxypentane** are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the **3-Ethoxypentane** molecule, its NMR spectra are relatively simple.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show overlapping signals for the two ethyl groups attached to the pentyl backbone and a distinct signal for the methine proton.[3]

¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to have fewer signals than its isomers due to the molecule's symmetry.[3] The carbon atoms adjacent to the ether oxygen typically appear in the 50-80 ppm range.

Mass Spectrometry (MS)

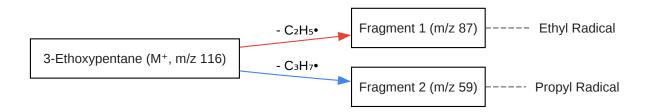
The mass spectrum of **3-Ethoxypentane** provides information about its molecular weight and fragmentation pattern.



m/z	Relative Intensity	Assignment
59	Major Peak	[C ₃ H ₇ O] ⁺
87	Second Highest	[C5H11O]+
55	Third Highest	[C ₄ H ₇] ⁺

Data obtained from PubChem.[1]

The fragmentation is dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the oxygen atom.



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Figure 2: Key Fragmentation Pathways of **3-Ethoxypentane**.

Infrared (IR) Spectroscopy

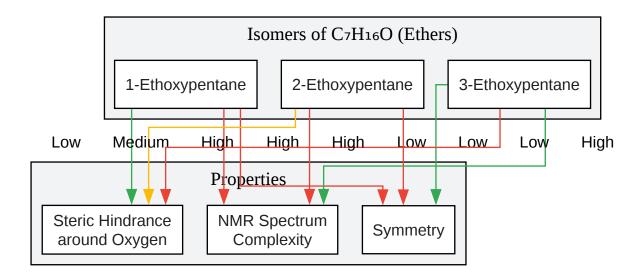
The IR spectrum of **3-Ethoxypentane** is characterized by the presence of a strong C-O stretching vibration. A vapor phase IR spectrum is available on SpectraBase.[1][3]

Wavenumber (cm ⁻¹)	Assignment
~2960-2850	C-H stretching (alkane)
~1460	C-H bending (alkane)
~1100	C-O stretching (ether)

Logical Relationships: Isomeric Comparison



The properties of **3-Ethoxypentane** can be compared with its structural isomers to understand the influence of the ether linkage position.



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Figure 3: Property Comparison of Ethoxypentane Isomers.

This guide provides a foundational understanding of the molecular structure and characteristics of **3-Ethoxypentane**. For further detailed analysis, direct experimental investigation using the protocols and spectroscopic methods outlined is recommended.

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